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2-[(Pyridazin-3-yl)amino]ethan-1-ol

Cat. No.: B2891929
CAS No.: 1247645-02-8
M. Wt: 139.158
InChI Key: KVMHQQXWCGRSSO-UHFFFAOYSA-N
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Description

Significance of Amino Alcohol Functionalities in Organic Synthesis and Biological Systems

Amino alcohols are bifunctional compounds containing both an amine and a hydroxyl group. This dual functionality makes them highly versatile building blocks in organic synthesis and crucial components in many biologically active molecules. rsc.orgrsc.org The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations, making them key intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. rsc.orgbldpharm.com In biological systems, the amino alcohol motif is found in numerous essential molecules and is often involved in hydrogen bonding and other interactions within enzyme active sites and receptors. bldpharm.com Their ability to form both hydrogen bonds and ionic interactions contributes significantly to the binding affinity and specificity of many drugs. bldpharm.com

Rationale for Investigating 2-[(Pyridazin-3-yl)amino]ethan-1-ol: A Bridging Scaffold

The compound this compound represents a thoughtful combination of the pyridazine (B1198779) and amino alcohol functionalities. The rationale for investigating such a "bridging scaffold" lies in the potential for synergistic or novel properties arising from the linkage of these two important chemical entities. The amino group provides a direct link to the pyridazine ring, while the flexible ethanolamine (B43304) side chain introduces a hydroxyl group capable of forming additional interactions. This structure can be envisioned as a molecular bridge, with the stable pyridazine core acting as an anchor and the amino alcohol portion providing a versatile arm for engaging with biological targets. The exploration of such compounds is driven by the hypothesis that this specific arrangement can lead to unique biological activities and improved pharmacokinetic profiles.

Scope and Objectives of the Research Outline

The primary objective of this article is to dissect the chemical importance of this compound by focusing on its constituent parts. The scope is strictly limited to a discussion of the pyridazine heterocycle and the amino alcohol functionality in the context of their established roles in chemistry and biology. This foundational analysis will provide a clear understanding of why a molecule combining these two features is a subject of scientific interest.

Data Tables

Table 1: Key Properties of Related Pyridazine and Amino Alcohol Compounds

Compound NameCAS NumberMolecular FormulaKey Feature
Pyridazine289-80-5C4H4N2Parent pyridazine heterocycle
Ethanolamine141-43-5C2H7NOParent amino alcohol
3-Aminopyridazine (B1208633)5469-69-2C4H5N3A simple substituted pyridazine
2-(Methylamino)ethanol109-83-1C3H9NOA simple substituted amino alcohol

Table 2: Common Pharmacological Activities of Pyridazine Derivatives

ActivityExample Reference
Antibacterial liberty.eduvulcanchem.com
Antihypertensive vulcanchem.comgoogle.com
Analgesic vulcanchem.comgoogle.com
Anticancer vulcanchem.comgoogle.com
Anti-inflammatory vulcanchem.com

Table 3: Applications of Amino Alcohols in Synthesis

ApplicationDescriptionExample Reference
Chiral auxiliariesGuiding the stereochemical outcome of reactions. bldpharm.com
Synthesis of heterocyclesActing as precursors for ring formation. rsc.org
Pharmaceutical intermediatesBuilding blocks for complex drug molecules. rsc.org
Ligands in catalysisCoordinating to metal centers to facilitate reactions. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B2891929 2-[(Pyridazin-3-yl)amino]ethan-1-ol CAS No. 1247645-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridazin-3-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMHQQXWCGRSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Pyridazin 3 Yl Amino Ethan 1 Ol

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the pyridazine ring is a fundamental step in the synthesis of many of its derivatives. The primary methods involve the construction of the heterocyclic ring from acyclic precursors, a strategy known as cyclisation.

One of the most common and established methods for constructing the pyridazine core is the reaction of a 1,4-dicarbonyl compound (such as a γ-diketone, γ-ketoacid, or their derivatives) with hydrazine (B178648) or its derivatives. mdpi.comscispace.com This condensation reaction leads to the formation of a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. The choice of substituents on the 1,4-dicarbonyl precursor directly determines the substitution pattern on the final pyridazine ring.

Another approach involves the functionalization of a pre-existing pyridazine ring through various organic reactions, including cross-coupling reactions like the Suzuki-Miyaura reaction, to build more complex structures. mdpi.com While not a de novo synthesis of the core itself, this method is crucial for creating substituted pyridazines that may serve as precursors for the target molecule.

Method Precursors Description Reference
Cyclisation1,4-Dicarbonyl compounds and hydrazineCondensation reaction to form a dihydropyridazine, followed by oxidation. mdpi.comscispace.com
FunctionalizationSubstituted pyridazines and coupling partnersPalladium-catalyzed cross-coupling reactions (e.g., Suzuki) to add substituents. mdpi.com

This table summarizes common strategies for constructing the pyridazine heterocyclic system.

Incorporation of the Aminoethanol Moiety into the Pyridazine Ring System

Once the pyridazine core is available, the next crucial step is the introduction of the 2-aminoethanol side chain. This is typically achieved through a carbon-nitrogen (C-N) bond-forming reaction, most commonly a nucleophilic aromatic substitution.

Amination Reactions for C-N Bond Formation

The pyridazine ring is considered an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. taylorfrancis.com This property makes the carbon atoms of the ring susceptible to attack by nucleophiles. The substitution reaction generally follows an addition-elimination (SNAr) mechanism. wur.nl

The amino group of 2-aminoethanol acts as the nucleophile, attacking an electrophilic carbon atom on the pyridazine ring. This reaction is a versatile method for forming the key C-N bond that links the aminoethanol moiety to the heterocycle. Research on related diazines has shown that various nitrogen-containing nucleophiles can be successfully coupled to the ring system. wur.nlucl.ac.ukepdf.pub For instance, studies on the synthesis of energetic materials have demonstrated the reaction of 2-aminoethanol with activated pyridazine precursors to yield the corresponding (hydroxyethyl)amino derivatives. researchgate.net

Role of Halopyridazines as Precursors

Halogenated pyridazines, particularly chloropyridazines, are excellent precursors for the synthesis of 2-[(Pyridazin-3-yl)amino]ethan-1-ol. The halogen atom at the C-3 position serves as a good leaving group, facilitating nucleophilic aromatic substitution. gcwgandhinagar.com

The synthesis involves the direct reaction of a 3-halopyridazine (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine) with 2-aminoethanol. The reaction is often carried out in a suitable solvent, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. The lone pair of electrons on the nitrogen of the aminoethanol attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of the desired product. This straightforward approach is widely applicable for introducing amine substituents onto electron-poor heterocyclic systems. gcwgandhinagar.comepdf.pub

Precursor Reagent Reaction Type Description Reference
3-Halopyridazine2-AminoethanolNucleophilic Aromatic Substitution (SNAr)The amino group of 2-aminoethanol displaces the halogen on the pyridazine ring. gcwgandhinagar.com
Activated Pyridazine (e.g., with nitro groups)2-AminoethanolNucleophilic Aromatic Substitution (SNAr)The presence of electron-withdrawing groups further activates the ring for nucleophilic attack. researchgate.net

This table outlines the key reaction for incorporating the aminoethanol side chain onto the pyridazine core.

Derivatization Reactions of this compound

The title compound possesses several reactive sites that allow for further chemical modification or derivatization: the two nitrogen atoms of the pyridazine ring, the secondary amine of the side chain, and the primary hydroxyl group.

Reactions at the Pyridazine Nitrogen Atoms

The nitrogen atoms in the pyridazine ring are weakly basic and can be protonated in the presence of strong acids. gcwgandhinagar.com While direct electrophilic attack on the ring nitrogens is generally difficult due to the electron-deficient nature of the diazine system, taylorfrancis.com specific reactions are possible. N-oxidation can be achieved using appropriate oxidizing agents to form pyridazine N-oxides, which are valuable synthetic intermediates. nih.gov Furthermore, if the exocyclic amino group is deprotonated, subsequent alkylation reactions may occur at the ring nitrogen, although this is less common than reaction at the exocyclic nitrogen or the hydroxyl group. taylorfrancis.com

Reactions at the Hydroxyl Group of the Ethanolamine (B43304) Moiety

The primary hydroxyl group of the ethanolamine side chain is a versatile functional handle for a wide range of chemical transformations. It can undergo reactions typical of primary alcohols, including:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This is a common derivatization strategy. gcwgandhinagar.com

Nitration: In the context of energetic materials, the hydroxyl group can be nitrated using strong nitric acid to form the corresponding nitrate (B79036) ester, as demonstrated with a structurally similar compound, 2-((8-amino-7-nitrotetrazolo[1,5-b]pyridazin-6-yl)amino)ethan-1-ol. rsc.org

Etherification: Reaction with alkyl halides in the presence of a base to form ethers. For example, the hydroxyl group of a related pyridazinone derivative has been shown to react with ethyl chloroacetate (B1199739) to yield the corresponding ether. researchgate.net

Oxidation: Selective oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

These derivatization reactions allow for the fine-tuning of the molecule's physicochemical properties and the introduction of new functional groups for further conjugation or biological evaluation.

Reaction Site Reaction Type Reagent(s) Product Type Reference
Hydroxyl GroupNitrationNitric AcidNitrate Ester rsc.org
Hydroxyl GroupEtherificationAlkyl Halide, BaseEther researchgate.net
Hydroxyl GroupEsterificationAcid Chloride, BaseEster gcwgandhinagar.com
Pyridazine NitrogenN-OxidationOxidizing AgentN-Oxide nih.gov

This table presents selected derivatization reactions for this compound.

Reactions at the Amine Nitrogen and Hydroxyl Group of the Ethanolamine Moiety

The ethanolamine side chain of this compound possesses two primary sites for chemical modification: the secondary amine nitrogen and the terminal hydroxyl group. Both groups are amenable to a variety of transformations, enabling the synthesis of a wide array of derivatives.

The secondary amine is nucleophilic and can undergo reactions typical of such functional groups, including alkylation and acylation. msu.edu Reaction with alkyl halides can introduce new alkyl substituents, while acylation with acid chlorides or anhydrides can form corresponding amides. msu.edu These transformations are fundamental in medicinal chemistry for modulating the compound's physicochemical properties.

The terminal hydroxyl group can also be targeted. A notable transformation is its conversion into an ethyl nitrate group through nitration. For instance, a related derivative, 2-((8-amino-7-nitrotetrazolo[1,5-b]pyridazin-6-yl)amino)ethan-1-ol, has been successfully nitrated to yield 2-((8-amino-7-nitrotetrazolo[1,5-b]pyridazin-6-yl)amino)ethyl nitrate. rsc.org This reaction highlights the accessibility of the hydroxyl group for esterification, a common strategy for creating prodrugs or modifying a molecule's biological activity.

Table 1: Chemical Transformations at the Ethanolamine Moiety
Functional GroupReaction TypeReagent ClassProduct ClassReference
Amine (Secondary)AlkylationAlkyl HalidesTertiary Amines msu.edu
Amine (Secondary)AcylationAcid Chlorides / AnhydridesAmides msu.edu
Hydroxyl (Primary)Nitration (Esterification)Nitrating AgentsNitrate Esters rsc.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridazine Ring

The pyridazine ring is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electronic character significantly influences its reactivity towards aromatic substitution reactions.

Electrophilic Aromatic Substitution

Generally, pyridazines are resistant to electrophilic substitution reactions because the ring nitrogen atoms deactivate the system towards attack by electrophiles. rsc.org However, the reaction can proceed if the ring is strongly activated by electron-donating groups. rsc.org In this compound, the amino group at the C-3 position is a potent activating group, which would be expected to direct electrophiles to the ortho and para positions of the pyridazine ring.

While direct electrophilic substitution on the parent compound is not widely documented, studies on closely related structures confirm the feasibility of such reactions. For example, nitration has been successfully carried out on activated pyridazine systems. Research has shown that a fused pyridazine derivative bearing amino groups can undergo nitration to introduce a nitro group onto the pyridazine core, forming compounds like 2-((8-amino-7-nitrotetrazolo[1,5-b]pyridazin-6-yl)amino)ethan-1-ol. rsc.org This demonstrates that with sufficient activation, the pyridazine ring can participate in electrophilic substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for electron-deficient heterocycles like pyridazine. pressbooks.publibretexts.org These reactions typically require the presence of a good leaving group (such as a halogen) and are facilitated by electron-withdrawing substituents on the ring. libretexts.orgmdpi.com

Although this compound itself lacks a leaving group, its derivatives are actively used in SNAr reactions. For instance, the synthesis of imidazo[1,2-b]pyridazines often starts from 3-amino-6-halopyridazines, where the halogen at the C-6 position is readily displaced by nucleophiles. nih.gov Furthermore, complex pyridazine structures activated by nitro groups undergo various nucleophilic substitutions. In the synthesis of advanced energetic materials, nitro-substituted pyridazine rings have been shown to react with nucleophiles such as amines (amination) and azide (B81097) ions (azidation), demonstrating the ring's susceptibility to nucleophilic attack when appropriately substituted. rsc.org

Table 2: Aromatic Substitution Reactions on the Pyridazine Ring System
Reaction TypeGeneral ReactivityActivating/Directing GroupExample Transformation (on related derivatives)Reference
Electrophilic Substitution (Nitration)Resistant, requires activationAmino groups (electron-donating)Introduction of a nitro group onto an amino-substituted fused pyridazine ring. rsc.org
Nucleophilic Substitution (Amination/Azidation)Feasible, requires leaving group or activationNitro groups (electron-withdrawing)Displacement of a leaving group or substitution on a nitro-activated ring by amines or azides. rsc.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Pyridazin 3 Yl Amino Ethan 1 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in organic chemistry. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-[(Pyridazin-3-yl)amino]ethan-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for a complete structural assignment.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are key parameters obtained from a ¹H NMR spectrum.

In a typical ¹H NMR spectrum of a compound like this compound, specific signals can be attributed to the protons of the pyridazine (B1198779) ring and the ethanolamine (B43304) side chain. The aromatic protons on the pyridazine ring will appear in a distinct region of the spectrum, with their chemical shifts and coupling patterns revealing their substitution pattern. The protons of the ethyl group in the ethanolamine moiety will exhibit characteristic multiplets due to coupling with adjacent protons. The protons of the amine (NH) and hydroxyl (OH) groups often appear as broader signals and their chemical shifts can be influenced by solvent and temperature. sigmaaldrich.comnih.gov

Table 1: Representative ¹H NMR Data for this compound Analogs (Note: Data is illustrative and may vary based on specific analog and solvent)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridazine-H6.8 - 8.5m-
NH5.0 - 7.0br s-
CH₂ (adjacent to NH)3.5 - 4.0t5.0 - 7.0
CH₂ (adjacent to OH)3.8 - 4.2t5.0 - 7.0
OH2.0 - 5.0br s-

m = multiplet, br s = broad singlet, t = triplet

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum would show signals corresponding to the carbon atoms of the pyridazine ring and the ethanolamine side chain. The chemical shifts of the pyridazine carbons provide insight into the electronic environment of the heterocyclic ring. The two carbon atoms of the ethanolamine side chain will appear at different chemical shifts, reflecting their different chemical environments (one bonded to a nitrogen and the other to an oxygen).

Table 2: Representative ¹³C NMR Data for this compound Analogs (Note: Data is illustrative and may vary based on specific analog and solvent)

Carbon AssignmentChemical Shift (δ, ppm)
Pyridazine-C (quaternary)150 - 160
Pyridazine-C (CH)110 - 140
CH₂ (adjacent to NH)40 - 50
CH₂ (adjacent to OH)60 - 70

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing definitive evidence for the connectivity of atoms within a molecule. youtube.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For this compound, a COSY spectrum would show cross-peaks between the protons of the adjacent methylene (B1212753) groups in the ethanolamine side chain, confirming their connectivity. It would also reveal coupling between adjacent protons on the pyridazine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduemerypharma.com This is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of a specific methylene group would show a cross-peak with the ¹³C signal of the carbon atom of that same methylene group.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.eduresearchgate.net This technique is instrumental in establishing the connectivity between different fragments of a molecule. In the case of this compound, HMBC would show correlations between the pyridazine protons and the carbons of the ethanolamine side chain, and vice versa, thus confirming how the side chain is attached to the pyridazine ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu Different chemical bonds vibrate at specific frequencies, resulting in a unique "fingerprint" spectrum for each compound. springernature.com

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. thermofisher.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
N-H (secondary amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=N, C=C (pyridazine ring)Stretching1500 - 1650
C-NStretching1000 - 1350
C-OStretching1000 - 1260

The presence of a broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching of the alcohol group, often broadened due to hydrogen bonding. The N-H stretching of the secondary amine would also appear in a similar region. The bands in the 1500-1650 cm⁻¹ range are characteristic of the C=N and C=C stretching vibrations within the pyridazine ring.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule. researchgate.netresearchgate.net

Intramolecular Charge Transfer Band Analysis

In molecules containing both electron-donating and electron-withdrawing groups connected by a π-system, an intramolecular charge transfer (ICT) can occur upon photoexcitation. psu.edu This often results in a distinct absorption band in the UV-Vis spectrum.

The this compound molecule possesses an electron-rich amino group (donor) attached to an electron-deficient pyridazine ring (acceptor). This arrangement can facilitate an ICT transition. The analysis of this ICT band can provide insights into the electronic communication between the donor and acceptor moieties. The position and intensity of the ICT band can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov Studying the solvatochromic behavior can offer further understanding of the nature of the excited state and the ground-state electronic distribution. rsc.org

π-Electron Delocalization Investigations

The electronic structure of the pyridazine ring in this compound and its analogs is a key determinant of their chemical reactivity and physical properties. The concept of π-electron delocalization within the pyridazine moiety is crucial for understanding its aromatic character and interaction with substituent groups. While specific experimental studies quantifying the π-electron delocalization in this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous heterocyclic systems.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for investigating electronic structures. sci-hub.se For instance, analyses of frontier molecular orbitals (HOMO and LUMO) can reveal the distribution of electron density and the regions most susceptible to electrophilic or nucleophilic attack. mdpi.com In similar heterocyclic systems like 2-oxazolines, quantum chemical calculations have been used to quantify bond orders and partial charges, providing direct evidence of π-electron delocalization along N-C-O segments. mdpi.com Such studies have shown that delocalization can equalize the partial negative charges on heteroatoms, influencing their reactivity. mdpi.com

The delocalization of π-electrons is a dominant factor in determining the nonlinear optical (NLO) properties of organic molecules. mdpi.com An elongated conjugation system and asymmetric electron distribution, which can be influenced by substituents on the pyridazine ring, are known to enhance the NLO response. mdpi.com Therefore, understanding the π-electron delocalization in this compound is not only fundamental to its basic chemistry but also to its potential applications in materials science.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like this compound. In ESI-MS, the sample solution is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in the positive ion mode.

The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecule. This allows for the accurate determination of its monoisotopic mass.

Tandem mass spectrometry (MS/MS) is a powerful extension of MS where ions of a specific m/z are selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. unito.it The fragmentation patterns are influenced by the site of protonation and the relative stability of the resulting fragments.

For this compound, fragmentation is likely to occur at the weaker bonds. Based on the fragmentation of similar structures, such as piperidine (B6355638) alkaloids and other amino acid derivatives, several fragmentation pathways can be proposed. nih.govscielo.br Common fragmentation patterns for amino-substituted heterocyclic compounds involve the loss of small neutral molecules.

Expected Fragmentation Pathways for this compound:

Loss of water (H₂O): The hydroxyl group in the ethan-1-ol side chain can be readily eliminated as a water molecule from the protonated parent ion.

Cleavage of the C-C bond in the side chain: Fragmentation of the bond between the two carbon atoms of the ethanolamine side chain can occur.

Cleavage of the C-N bond: The bond between the ethanolamine side chain and the pyridazine ring can cleave, leading to ions corresponding to the protonated pyridazine amine fragment or the ethanolamine fragment.

Ring fragmentation: At higher collision energies, fragmentation of the pyridazine ring itself may be observed.

The study of fragmentation patterns in homologous series of compounds can be particularly informative. scielo.br By comparing the ESI-MS/MS spectra of this compound with its analogs, a comprehensive understanding of its fragmentation behavior can be achieved, aiding in the structural confirmation and identification of related compounds in complex mixtures.

Below is a hypothetical data table summarizing the expected ESI-MS data for this compound.

Ionm/z (calculated)Proposed Structure/Fragment
[M+H]⁺154.0975Protonated this compound
[M+H-H₂O]⁺136.0869Loss of water from the side chain
[M+H-C₂H₄O]⁺110.0607Cleavage of the C-N bond, retaining the pyridazine amine

Note: The m/z values are calculated based on the monoisotopic masses of the most common isotopes.

Computational Chemistry and Theoretical Investigations of 2 Pyridazin 3 Yl Amino Ethan 1 Ol Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for investigating the electronic properties of molecules. mdpi.comscirp.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems like pyridazine (B1198779) derivatives. researchgate.netresearchgate.net DFT calculations are employed to determine the molecule's optimized geometry, electronic distribution, and reactivity parameters. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which provide a robust framework for describing the molecule's quantum mechanical behavior. researchgate.netresearchgate.net

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 2-[(Pyridazin-3-yl)amino]ethan-1-ol, this process involves calculating the total energy of the molecule for various arrangements of its atoms and identifying the conformation with the minimum energy. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

The flexible ethan-1-ol side chain attached to the pyridazine ring allows for multiple possible conformations (rotamers). Conformational analysis is performed to identify the global minimum energy structure among these possibilities. This is critical because the molecule's shape influences its physical properties and how it interacts with other molecules. The calculations would reveal the most probable orientation of the hydroxyl group relative to the pyridazine core and the amino linker.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the nitrogen atom of the amino group, reflecting their electron-donating nature. The LUMO, in contrast, would likely be distributed across the π-deficient pyridazine ring system, which can accept electron density. researchgate.net DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.

ParameterDescriptionTypical Calculated Value (eV) for Pyridazine Derivatives
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.7 to -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.8 to -1.5 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO4.2 to 5.7 eV

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comlibretexts.org It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. wolfram.com

The color scheme on an MEP map typically ranges from red to blue.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green and yellow regions denote areas of neutral or intermediate potential. wolfram.com

In the MEP map of this compound, negative potential (red) would be expected around the nitrogen atoms of the pyridazine ring and the oxygen atom of the hydroxyl group, due to their high electronegativity and lone pairs of electrons. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino and hydroxyl groups, making them potential hydrogen bond donors.

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (I - A) / 2.

Global Softness (S): Is the reciprocal of chemical hardness (S = 1 / η) and indicates the molecule's polarizability. Softer molecules are generally more reactive.

These parameters provide a quantitative basis for comparing the reactivity of different molecules.

Global DescriptorFormulaSignificance
Electronegativity (χ)(I + A) / 2Measures electron-attracting power.
Chemical Hardness (η)(I - A) / 2Indicates resistance to charge transfer.
Global Softness (S)1 / ηIndicates chemical reactivity and polarizability.

Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the key molecular properties that influence activity, QSAR models can guide the design of new, more potent analogues. semanticscholar.orgactascientific.com This ligand-based drug design approach is particularly useful when the structure of the biological target is unknown. actascientific.com

The foundation of any QSAR model is the calculation of molecular descriptors. tandfonline.com These are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, a wide range of descriptors would be generated to build a robust QSAR model. These descriptors can be categorized into several classes:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Describe the connectivity of atoms (e.g., branching indices, topological polar surface area).

Geometrical (3D): Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Quantum Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that relates a selection of these descriptors to the observed biological activity, providing a predictive model for new compounds. semanticscholar.org

Descriptor ClassExample DescriptorsInformation Encoded
ConstitutionalMolecular Weight, Number of Rotatable BondsMolecular composition and basic flexibility.
TopologicalTopological Polar Surface Area (TPSA)Polarity and potential for membrane permeability.
GeometricalMolecular Surface Area, Molecular VolumeSize and shape of the molecule.
Quantum ChemicalDipole Moment, HOMO/LUMO EnergiesElectronic properties and reactivity.

Development of Predictive Models for Theoretical Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug discovery for estimating the biological activity of compounds before they are synthesized and tested. These models are built on the principle that the biological activity of a chemical is directly related to its molecular structure.

For heterocyclic systems like pyridazines, QSAR studies involve creating mathematical models that correlate variations in the physicochemical properties of a series of derivatives with their observed biological activities. nih.gov These models are developed using statistical methods such as Multiple Linear Regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN). nih.gov For instance, a study on pyrazine (B50134) derivatives, which are structurally related to pyridazines, demonstrated that ANN models could show a high correlation between experimental and predicted activity values, indicating the robustness of such predictive tools. nih.gov

The process involves calculating a range of molecular descriptors for each compound, which quantify various aspects of the molecule's structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. researchgate.net By analyzing these descriptors, researchers can identify which molecular features are most influential for a compound's activity. For example, descriptors related to hydrogen bond donor/acceptor capacity and molecular flexibility have been shown to be positively correlated with the increased activity of certain heterocyclic compounds. researchgate.net These insights are then used to virtually screen libraries of related compounds or to design new molecules, like derivatives of this compound, with potentially enhanced activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. mdpi.com This method is crucial for understanding the potential mechanism of action of compounds like this compound.

Docking simulations for pyridazine and pyridazinone derivatives have been performed against a wide array of biological targets, including enzymes like HIV reverse transcriptase, cyclin-dependent kinases (CDKs), monoamine oxidase-B (MAO-B), and cyclooxygenase-2 (COX-2). tandfonline.comproquest.commdpi.comrsc.org These studies aim to identify the most likely binding pose of the ligand within the receptor's active site and to estimate the strength of the interaction, often expressed as a binding affinity or docking score.

For example, in docking studies of pyridazinone derivatives against MAO-B, specific compounds were predicted to have favorable binding energies, indicating strong potential for inhibition. mdpi.com Similarly, pyrazole-pyridazine hybrids designed as COX-2 inhibitors showed respectable binding affinities in their predicted poses within the enzyme's active site. rsc.org The binding affinity values from these simulations are critical for ranking potential drug candidates and prioritizing them for further experimental testing. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and weak basicity, play a significant role in these interactions. nih.gov

Table 1: Predicted Binding Affinities of Various Pyridazine Derivatives Against Different Protein Targets.
Compound TypeProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Pyridazinone Derivative (n1e)Cyclin-Dependent Kinase (PDB: 4MNB)-8.00 proquest.com
Pyridazinone Derivative (TR16)Monoamine Oxidase B (MAO-B)-11.544 mdpi.com
Di/Trisubstituted Pyridazinone (5a)Xanthine Oxidoreductase-8.2 researchgate.net
Di/Trisubstituted Pyridazinone (5d)Xanthine Oxidoreductase-8.9 researchgate.net
Pyrimido-pyridazine (2b)Tyrosine-protein kinase-8.5 tandfonline.com

A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. For pyridazine-containing compounds, hydrogen bonds are consistently identified as a crucial component of binding. researchgate.netnih.gov The two adjacent nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, a property that can be pivotal in drug-target interactions. nih.govblumberginstitute.org

Docking studies frequently show the pyridazine core forming hydrogen bonds with key amino acid residues in the active site. For instance, imidazo[1,2-b]pyridazine (B131497) inhibitors of Tyrosine Kinase 2 (Tyk2) were shown to form hydrogen bonds between a core nitrogen atom and the NH of a valine residue in the hinge region of the protein. nih.gov In addition to hydrogen bonds, hydrophobic interactions and π-π stacking are also important. The aromatic nature of the pyridazine ring allows it to engage in stacking interactions with aromatic amino acid residues like tyrosine, as observed in models of capsid protein inhibitors. nih.gov

Table 2: Key Intermolecular Interactions Observed in Docking Studies of Pyridazine Derivatives.
Compound ClassProtein TargetKey Interacting ResiduesTypes of InteractionsReference
Imidazo[1,2-b]pyridazineTyk2 JH2Val690, Lys642, Glu688Hydrogen Bonding nih.gov
Pyridazinone Derivative (TR2)MAO-BE84, FAD, Y398, Y435Hydrogen Bonding, Hydrophobic Contacts mdpi.com
Triazolo-pyridazinoneUrokinaseNot specifiedLigand-protein interactions benthamscience.com
Pyrimido-pyridazineTyrosine-protein kinaseNot specifiedHydrogen Bonding tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are used to assess the stability of the docked complex and to explore the conformational flexibility of both the ligand and the protein.

For systems involving pyridazine derivatives, MD simulations can validate the binding poses predicted by docking. researchgate.netdntb.gov.ua By running simulations for several nanoseconds, researchers can observe whether the key interactions, such as hydrogen bonds identified in docking, are maintained over time. This provides a more rigorous assessment of the stability of the complex. researchgate.net Furthermore, MD simulations can reveal the influence of the ligand on the protein's conformational dynamics, which can be essential for its function and for understanding the mechanism of inhibition. These simulations provide a deeper understanding of the physical basis of the ligand-target interaction, complementing the insights gained from other computational methods. mdpi.comtandfonline.com

Structure Activity Relationship Sar Principles for Pyridazinyl Amino Alcohols

Influence of Pyridazine (B1198779) Ring Substituents on Activity Modulation

The substitution pattern on the pyridazine ring is a key determinant of the biological activity of pyridazinyl amino alcohol derivatives. The electronic and steric properties of these substituents can significantly modulate the compound's interaction with biological targets. ontosight.aiblumberginstitute.org

Research on various pyridazine derivatives has consistently shown that the nature and position of substituents on the pyridazine ring play a crucial role in their biological effects. For instance, in a series of 3-aminopyridazine (B1208633) derivatives studied for their antidepressant, serotonergic, and dopaminergic activities, the substituent at the 4-position of the pyridazine ring was found to be a primary determinant of serotonergic activity. In contrast, the presence of a para-hydroxylated aryl group at the 6-position was critical for dopaminergic activity. nih.gov This highlights the principle that different positions on the pyridazine ring can be selectively modified to tune the desired biological response.

Furthermore, studies on other pyridazine-containing compounds have demonstrated that electron-withdrawing groups can enhance biological activity. ontosight.ai The introduction of phenyl groups at positions 5 and 6 has also been shown to improve interaction with biological targets, likely through hydrophobic interactions. ontosight.ai However, the size and shape of these substituents are also critical, as bulky groups can lead to steric hindrance and a decrease in activity. ontosight.ai In the context of 2-[(Pyridazin-3-yl)amino]ethan-1-ol, these findings suggest that modifications to the pyridazine ring at positions 4, 5, and 6 could be a fruitful strategy for modulating its pharmacological profile.

Systematic modifications of the pyridazine ring in other classes of compounds, such as pyridazine amides with insecticidal properties, have shown that even minor changes can lead to a significant loss of potency, underscoring the specific structural requirements for activity. nih.gov

Table 1: Impact of Pyridazine Ring Substituents on Biological Activity in Derivative Classes

Position of SubstitutionType of SubstituentObserved Effect on ActivityReference
4-positionVaried SubstituentsCorrelated with serotonergic activity in 3-aminopyridazine derivatives. nih.gov
6-positionpara-Hydroxylated Aryl GroupEssential for dopaminergic activity in 3-aminopyridazine derivatives. nih.gov
5 and 6-positionsPhenyl GroupsEnhanced interaction with biological targets. ontosight.ai
GeneralElectron-Withdrawing GroupsCan enhance biological activity. ontosight.ai
GeneralBulky GroupsMay lead to decreased activity due to steric hindrance. ontosight.ai

Impact of the Aminoethanol Side Chain Modifications on Molecular Recognition

The aminoethanol side chain of this compound is a critical component for molecular recognition, providing key hydrogen bonding and potential ionic interaction sites. Modifications to this chain can profoundly affect the binding affinity and selectivity of the molecule. researchgate.netbeilstein-journals.org

The hydroxyl and amino groups of the aminoethanol moiety are capable of forming hydrogen bonds with receptor sites, which are often crucial for stabilizing the ligand-receptor complex. nih.govnih.gov The primary amino group can also be protonated at physiological pH, allowing for electrostatic interactions. The length and flexibility of the linker between the pyridazine ring and the terminal alcohol are also important. For instance, in a series of pyridazin-3(2H)-one derivatives, increasing the length of a polymethylene chain spacer led to a gradual increase in affinity for the α1-adrenoceptor. nih.govacs.org

Studies on other classes of compounds with amino alcohol side chains have shown that modifications can have a significant impact on biological activity. For example, in a series of L-amino alcohol derivatives designed as antifungal agents, the stereochemistry of the amino alcohol was found to be critical, with only the S-configuration showing activity. nih.gov This underscores the importance of the three-dimensional arrangement of the amino and hydroxyl groups for proper interaction with the target.

Furthermore, the replacement of the C-terminal amide group in endomorphin 2 with a phenylalaninol, which contains an amino alcohol, resulted in increased binding affinity and potency. researchgate.net This suggests that the amino alcohol moiety can be a favorable replacement for other functional groups in certain contexts. The ability of amino alcohols to act as precursors for chiral ligands in asymmetric synthesis also highlights their importance in establishing specific molecular geometries for recognition. srce.hr

Table 2: Effects of Aminoethanol Side Chain Modifications on Molecular Interactions

ModificationPotential ImpactRationaleSupporting Evidence Context
Altering StereochemistrySignificant change in biological activityThe 3D arrangement of hydroxyl and amino groups is often critical for specific receptor interactions.L-amino alcohol antifungal agents showed activity only in the S-configuration. nih.gov
Changing Chain LengthModulation of binding affinityOptimal distance and orientation between the pyridazine core and interacting residues on the target are necessary.Lengthening a polymethylene spacer in pyridazinone derivatives increased α1-adrenoceptor affinity. nih.govacs.org
N-Substitution on Amino GroupAltered hydrogen bonding and steric profileCan fine-tune interactions within the binding pocket.General principle in medicinal chemistry.
O-Substitution on Hydroxyl GroupBlockage of hydrogen bond donationCan determine the importance of the hydroxyl group as a hydrogen bond donor.General principle in medicinal chemistry.

Pharmacophore Feature Analysis of Pyridazine Derivatives

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of chemical features required for biological activity. For pyridazine derivatives, pharmacophore models have been developed for various biological targets, providing valuable insights into their SAR. nih.govacs.orgsemanticscholar.orgresearchgate.net

A typical pharmacophore for a pyridazine-based ligand might include:

A hydrogen bond acceptor: The nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors. nih.gov

A hydrogen bond donor: The amino group and the hydroxyl group of the aminoethanol side chain in this compound can act as hydrogen bond donors. blumberginstitute.org

Aromatic/hydrophobic regions: The pyridazine ring itself, as well as any aromatic substituents, can engage in hydrophobic or π-π stacking interactions with the target protein. ontosight.ainih.gov

A positive ionizable feature: The amino group can be protonated, leading to a positive charge that can interact with negatively charged residues in the binding site. nih.gov

For example, a pharmacophore model developed for a series of pyridazine derivatives acting as PTP 1B inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring as crucial for activity. researchgate.net Similarly, a model for pyridazinone derivatives with affinity for the α1-adrenoceptor highlighted the importance of hydrogen bonding and aromatic features. nih.govacs.org In the case of aminopyridazine derivatives of GABA, pharmacophore modeling helped to understand the requirements for selective GABA-A receptor antagonism. semanticscholar.org

These studies collectively suggest that a combination of hydrogen bonding, hydrophobic, and electrostatic interactions governs the biological activity of pyridazine derivatives. For this compound, a pharmacophore model would likely emphasize the hydrogen bond donor/acceptor capabilities of the pyridazine ring and the aminoethanol side chain, as well as the aromatic nature of the pyridazine core.

Computational Approaches to SAR Elucidation and Design

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable for understanding the SAR of pyridazine derivatives and for designing new, more potent compounds. blumberginstitute.orgnih.govmdpi.comacs.org

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. For pyridazine derivatives, QSAR models have been successfully used to predict the activity of new analogs and to identify the key molecular descriptors that influence activity. semanticscholar.org For instance, a 3D-QSAR model for PTP 1B inhibiting pyridazine derivatives showed a good correlation between the predicted and experimental activities, validating the underlying pharmacophore model. researchgate.net

Molecular docking simulations provide a virtual representation of how a ligand might bind to its target protein. These studies can help to rationalize observed SAR data and to predict the binding modes of new compounds. For example, docking studies of pyridazine derivatives into the active site of enzymes have provided insights into the specific amino acid residues involved in binding and the role of different functional groups on the ligand. researchgate.net

In the context of this compound, computational approaches could be used to:

Develop a 3D-QSAR model based on a series of analogs with varying substituents on the pyridazine ring and modifications to the aminoethanol side chain.

Perform molecular docking studies into a hypothesized biological target to predict the binding mode and identify key interactions.

Use the insights from these computational studies to guide the design of new derivatives with improved activity and selectivity.

The integration of computational and experimental approaches is a powerful strategy for accelerating the drug discovery process for this class of compounds.

Mechanistic Research into Biological Activities of Pyridazine Containing Amino Alcohols

Enzyme Inhibition Mechanisms and Allosteric Modulation (e.g., Phosphotransferases, PARP-1)

Pyridazine-containing compounds have been identified as potent inhibitors of various enzymes, playing a critical role in cellular processes. Their mechanisms of inhibition often involve direct interaction with the enzyme's active site or allosteric modulation.

Research has particularly highlighted the role of pyridazine (B1198779) derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and the maintenance of genomic stability. The inhibition of PARP-1 is a promising strategy in cancer therapy, especially in tumors with deficient DNA repair pathways. Molecular modeling studies of pyridopyridazinone derivatives, which share a core structure with pyridazine compounds, have elucidated their mechanism of action. These compounds dock into the active site of PARP-1, forming key hydrogen bond interactions with amino acid residues such as Gly863 and Ser904. Additionally, they engage in favorable π-π and hydrogen-π stacking interactions with Tyr907 and Tyr896, respectively, which stabilizes the inhibitor-enzyme complex and blocks the enzyme's catalytic activity.

While direct evidence for the allosteric modulation of phosphotransferases by 2-[(Pyridazin-3-yl)amino]ethan-1-ol is not extensively documented, the broader class of pyridazine derivatives has been investigated for its effects on kinases, a major family of phosphotransferases. The concept of allosteric modulation, where a compound binds to a site distinct from the active site to alter the enzyme's conformation and activity, is a key area of investigation for developing more selective enzyme inhibitors. For instance, pyrrolo-pyridazine derivatives have been identified as positive allosteric modulators of the muscarinic M1 receptor, demonstrating the capacity of the pyridazine scaffold to engage in allosteric interactions.

Enzyme Target Inhibitor Class Mechanism of Action Key Interactions
PARP-1Pyridopyridazinone derivativesCompetitive inhibition in the active siteHydrogen bonds with Gly863, Ser904; π-π stacking with Tyr907; hydrogen-π stacking with Tyr896

Receptor Binding Profiles and Ligand-Receptor Interactions (e.g., GABA-A receptors)

The interaction of pyridazine-containing amino alcohols with neurotransmitter receptors is another significant area of mechanistic research. Notably, aminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been shown to act as selective antagonists for the GABA-A receptor.

A study on a series of aminopyridazine derivatives of GABA revealed that these compounds could displace [3H]GABA from rat brain membranes, indicating a direct interaction with the GABA binding site. frontiersin.org Further investigation showed that these active compounds antagonized the GABA-elicited enhancement of [3H]diazepam binding, confirming their role as GABA-A receptor antagonists. frontiersin.org Structure-activity relationship studies concluded that a GABA moiety with a positive charge is crucial for optimal recognition by the GABA-A receptor. frontiersin.org The antagonistic property was observed when a butyric acid moiety was linked to the N(2) nitrogen of a 3-aminopyridazine (B1208633) structure. The potency of these antagonists was significantly enhanced by the presence of an aromatic π system with electron-donating substituents at the 6-position of the pyridazine ring. frontiersin.org These findings highlight the specific structural requirements for the interaction of pyridazine derivatives with GABA-A receptors and their potential as modulators of inhibitory neurotransmission.

Receptor Ligand Class Observed Effect Key Structural Features for Activity
GABA-AAminopyridazine derivatives of GABASelective and competitive antagonismPositively charged GABA moiety; Butyric acid at N(2) of 3-aminopyridazine; Aromatic system at position 6

Molecular Pathways of Cellular Effects (e.g., Apoptosis Induction)

The cellular effects of pyridazine-containing compounds often culminate in the induction of apoptosis, or programmed cell death, a critical process in the development and treatment of cancer. Research has identified several molecular pathways through which these compounds exert their pro-apoptotic effects.

One key mechanism involves the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For instance, a pyrazolo[3,4-d]pyridazine derivative was found to induce apoptosis in lung cancer cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. creative-biolabs.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction and the activation of the intrinsic apoptosis pathway.

The activation of caspases, a family of proteases that execute the apoptotic program, is another central mechanism. Studies have shown that pyridazine derivatives can lead to the activation of the key executioner caspase, caspase-3. frontiersin.orgacs.org For example, novel hybrids of pyridazine-pyrazoline were found to enhance the apoptotic induction in renal cancer cells through the activation of caspase-3. frontiersin.org Similarly, a pyridazinone derivative was shown to induce apoptosis in human cancer cells through mitochondrial depolarization and subsequent caspase-3 activation. nih.gov

Furthermore, the generation of reactive oxygen species (ROS) has been implicated in the pro-apoptotic activity of some pyridazinone compounds. The accumulation of ROS can induce cellular stress and damage, leading to the initiation of the intrinsic apoptotic pathway. nih.gov Some pyridazine derivatives have also been shown to cause cell cycle arrest, preventing cancer cells from proliferating and rendering them more susceptible to apoptosis. frontiersin.org

Cellular Effect Molecular Pathway Key Molecules Involved
Apoptosis InductionIntrinsic (Mitochondrial) PathwayBcl-2, Bax, Caspase-3
Apoptosis InductionOxidative StressReactive Oxygen Species (ROS)
Cell Cycle ArrestG2/M phase arrest-

Target Identification Strategies for Pyridazinyl Amino Alcohols

Identifying the specific molecular targets of bioactive compounds like pyridazinyl amino alcohols is a crucial step in understanding their mechanism of action and for drug development. Several strategies are employed for this purpose, broadly categorized into forward chemical genetics (phenotypic screening) and reverse chemical genetics/proteomics approaches.

Phenotypic Screening and Target Deconvolution: This approach begins with screening a library of compounds for a desired cellular phenotype, without prior knowledge of the target. Once a bioactive compound is identified, "target deconvolution" is performed to identify its molecular target. nih.gov This can involve a variety of techniques, including analyzing changes in gene or protein expression profiles in response to the compound.

Affinity-Based Methods: These are among the most widely used techniques for target identification. acs.orgnih.govtandfonline.com

Affinity Chromatography: This classical method involves immobilizing the bioactive small molecule (the "bait") onto a solid support, such as agarose (B213101) beads. acs.orgnih.gov A cell lysate is then passed over this matrix, and proteins that bind to the immobilized compound are "pulled down" and subsequently identified, typically by mass spectrometry. acs.orgnih.govtandfonline.com

Chemical Proteomics: This is a more advanced affinity-based approach that often utilizes chemical probes. rsc.orgnih.govnih.gov The bioactive compound is modified with a tag (e.g., biotin (B1667282) or a photo-affinity label) that allows for its detection and the isolation of its binding partners from a complex biological sample. nih.gov Photo-affinity chromatography, for instance, uses a photoreactive group on the probe that, upon UV irradiation, forms a covalent bond with the target protein, enabling its capture and identification. nih.gov

Other Proteomics-Based Approaches:

Drug Affinity Responsive Target Stability (DARTS): This method relies on the principle that the binding of a small molecule to its target protein can alter the protein's stability and susceptibility to proteolysis. nih.govfrontiersin.org By treating cell lysates with and without the compound followed by protease digestion, changes in the protein degradation pattern can reveal the target protein. nih.govfrontiersin.org

These strategies, often used in combination, provide a powerful toolkit for elucidating the molecular targets of pyridazinyl amino alcohols and other bioactive small molecules, thereby shedding light on their therapeutic potential.

Strategy Principle Key Steps
Phenotypic ScreeningIdentify compounds that produce a desired cellular effect.Compound screening, Hit validation, Target deconvolution.
Affinity ChromatographyIsolate target proteins based on their binding to an immobilized ligand.Ligand immobilization, Incubation with lysate, Elution, Protein identification (MS). acs.orgnih.govtandfonline.com
Chemical ProteomicsUse tagged chemical probes to identify binding partners in a cellular context.Probe synthesis, In-cell labeling/binding, Isolation of probe-target complexes, Identification. rsc.orgnih.govnih.gov
DARTSIdentify targets based on changes in their proteolytic stability upon ligand binding.Lysate treatment with compound, Protease digestion, Gel electrophoresis/MS analysis. nih.govfrontiersin.org

Pre Clinical Pharmacokinetic and Metabolic Profiling: Theoretical and in Silico Perspectives

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The ADME properties of a drug candidate are pivotal to its potential success, governing its bioavailability and duration of action. In silico tools offer a rapid and cost-effective means to predict these characteristics based on the molecular structure of the compound. For 2-[(Pyridazin-3-yl)amino]ethan-1-ol, a variety of ADME parameters have been computationally predicted.

A key factor in oral drug absorption is the molecule's ability to permeate the gastrointestinal (GI) tract. Predictions for this compound suggest a high probability of gastrointestinal absorption. This is supported by its physicochemical properties, which align with established guidelines for good oral bioavailability, such as Lipinski's Rule of Five. The compound has a molecular weight of 139.16 g/mol , a topological polar surface area (TPSA) of 71.55 Ų, three hydrogen bond donors, and four hydrogen bond acceptors, all of which fall within the favorable ranges defined by Lipinski's rule.

The distribution of a compound throughout the body is influenced by its ability to cross biological membranes and its affinity for plasma proteins. The predicted water solubility of this compound is moderate (55.8 mg/mL), which is advantageous for its distribution in aqueous biological fluids. The predicted octanol-water partition coefficient (LogP) of 0.26 indicates a relatively hydrophilic nature, suggesting that it will not extensively partition into fatty tissues.

Metabolism, primarily occurring in the liver, involves enzymatic modification of the drug molecule, which can lead to its activation, inactivation, or preparation for excretion. The pyridazine (B1198779) ring and the ethanolamine (B43304) side chain of this compound present several potential sites for metabolic reactions. In silico models predict that this compound is not a significant inhibitor of the major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which is a favorable characteristic as it reduces the likelihood of drug-drug interactions.

Excretion is the final step in eliminating the compound and its metabolites from the body, typically via the kidneys or in the feces. The moderate water solubility and hydrophilicity of this compound suggest that renal clearance is a likely route of excretion.

Below is a table summarizing the in silico predicted ADME properties for this compound.

PropertyPredicted ValueImplication
Gastrointestinal (GI) Absorption HighGood potential for oral bioavailability.
Water Solubility 55.8 mg/mL (moderately soluble)Favorable for formulation and distribution in biological fluids.
P-glycoprotein (P-gp) Substrate NoLess susceptible to active efflux from cells, which can improve bioavailability.
CYP1A2 Inhibitor NoLow potential for drug-drug interactions mediated by this enzyme.
CYP2C19 Inhibitor NoLow potential for drug-drug interactions mediated by this enzyme.
CYP2C9 Inhibitor NoLow potential for drug-drug interactions mediated by this enzyme.
CYP2D6 Inhibitor NoLow potential for drug-drug interactions mediated by this enzyme.
CYP3A4 Inhibitor NoLow potential for drug-drug interactions mediated by this enzyme.
Log Kp (skin permeation) -7.61 cm/sLow likelihood of significant absorption through the skin.
Bioavailability Score 0.55Indicates a good probability of having favorable pharmacokinetic properties.

Computational Assessment of Metabolic Stability

The metabolic stability of a compound is a measure of its susceptibility to biotransformation by metabolic enzymes. humanjournals.com A compound with high metabolic stability will have a longer half-life in the body, which can influence its dosing regimen. Computational models can predict the likely sites of metabolism on a molecule, providing insights into its potential metabolic fate.

For this compound, the primary sites of metabolism are predicted to be the pyridazine ring and the ethanolamine side chain. The nitrogen atoms of the pyridazine ring are susceptible to N-oxidation. The ethyl chain can undergo hydroxylation, and the primary alcohol and secondary amine groups are potential sites for conjugation reactions, such as glucuronidation or sulfation.

The fact that this compound is not predicted to be a potent inhibitor of major CYP450 enzymes suggests that its metabolism is not likely to be a major source of drug-drug interactions. nih.gov However, the actual rate of metabolism will depend on the specific enzymes involved and their expression levels, which requires experimental validation.

The following table outlines the potential metabolic pathways for this compound as suggested by computational assessment.

Metabolic ReactionPotential SitePredicted Consequence
N-oxidation Pyridazine ring nitrogensFormation of N-oxide metabolites.
Hydroxylation Ethyl chainFormation of a diol metabolite.
Glucuronidation Hydroxyl group, Amino groupFormation of more water-soluble glucuronide conjugates for excretion.
Sulfation Hydroxyl group, Amino groupFormation of more water-soluble sulfate (B86663) conjugates for excretion.

Brain Penetrant Properties (Theoretical Descriptors)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a key consideration for avoiding CNS side effects for peripherally acting drugs. Theoretical descriptors derived from the molecular structure can provide a strong indication of a compound's potential to penetrate the brain.

Key descriptors for predicting BBB penetration include the logarithm of the partition coefficient between octanol (B41247) and water (LogP), the topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. vulcanchem.comnih.gov Generally, compounds with high lipophilicity (higher LogP), low TPSA (typically < 90 Ų), and lower molecular weight are more likely to cross the BBB.

For this compound, the in silico predictions suggest that it is unlikely to be BBB permeant. This is primarily due to its relatively high TPSA of 71.55 Ų and its hydrophilic nature, as indicated by a LogP of 0.26. While the molecular weight is low, the polar characteristics of the molecule are expected to hinder its passive diffusion across the tight junctions of the BBB. Furthermore, in silico models predict that it is not a substrate for P-glycoprotein (P-gp), an efflux transporter that actively removes many compounds from the brain. While not being a P-gp substrate is generally favorable for CNS drugs, in this case, the physicochemical properties are the dominant factor limiting brain penetration.

The table below details the theoretical descriptors for this compound relevant to brain penetration.

Theoretical DescriptorPredicted ValueImplication for Brain Penetration
LogP (iLOGP) 0.26Low lipophilicity, disfavors passive diffusion across the BBB.
Topological Polar Surface Area (TPSA) 71.55 ŲWithin a range that can allow for some membrane permeability, but on the higher side for efficient BBB penetration.
Molecular Weight 139.16 g/mol Low molecular weight is favorable for crossing the BBB.
Hydrogen Bond Donors 3The number of hydrogen bond donors is within a reasonable range.
Hydrogen Bond Acceptors 4The number of hydrogen bond acceptors is within a reasonable range.
Blood-Brain Barrier (BBB) Permeant No (Predicted)The overall profile suggests the compound is unlikely to cross the BBB in significant amounts.

Theoretical Models for Clearance and Volume of Distribution

Theoretical models can provide initial estimates of a compound's clearance (CL) and volume of distribution (Vd), two key pharmacokinetic parameters that determine its half-life and concentration in the body over time.

Clearance (CL) is the volume of plasma from which the drug is completely removed per unit of time. It is a measure of the efficiency of drug elimination. Theoretical models for clearance often consider the routes of elimination, such as renal (kidney) and hepatic (liver) clearance. nih.gov Given that this compound is predicted to have moderate water solubility and is not a significant inhibitor of major CYP enzymes, its clearance is likely to be a combination of renal excretion and metabolism. The lack of significant CYP inhibition suggests that its metabolic clearance is less likely to be affected by co-administered drugs.

Volume of Distribution (Vd) describes the extent to which a drug distributes into body tissues compared to the plasma. A low Vd indicates that the drug is largely confined to the plasma, while a high Vd suggests extensive distribution into tissues. The Vd is influenced by factors such as lipophilicity, plasma protein binding, and tissue binding. For this compound, its low lipophilicity (LogP = 0.26) and moderate water solubility suggest that its Vd is likely to be moderate. It is expected to distribute into the total body water but not extensively accumulate in fatty tissues.

It is important to note that these are qualitative assessments based on the compound's physicochemical properties. Quantitative structure-property relationship (QSPR) models can provide more precise predictions, but these often require larger datasets of structurally similar compounds with known pharmacokinetic data. nih.gov

The table below provides a qualitative summary of the predicted clearance and volume of distribution for this compound based on its in silico profile.

Pharmacokinetic ParameterTheoretical PredictionRationale
Clearance (CL) ModerateCombination of renal excretion (due to water solubility) and metabolic clearance. Low potential for clearance-based drug-drug interactions via CYP inhibition.
Volume of Distribution (Vd) ModerateLow lipophilicity and moderate water solubility suggest distribution into total body water without extensive tissue sequestration.

Advanced Research Applications and Future Directions for 2 Pyridazin 3 Yl Amino Ethan 1 Ol

Application as Ligands in Coordination Chemistry and Catalysis

The molecular architecture of 2-[(Pyridazin-3-yl)amino]ethan-1-ol makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyridazine (B1198779) ring contains two adjacent nitrogen atoms, which can coordinate with metal ions. The aminoalcohol side chain provides additional nitrogen and oxygen donor atoms, allowing the molecule to act as a bidentate or tridentate chelating ligand. Chelation often leads to the formation of stable metal complexes.

The pyridazine moiety is a known component in ligands for various metal complexes. For instance, pyridazine and its derivatives can act as non-innocent ligands in transition metal catalysis nih.gov. The nitrogen atoms of the pyridazine ring can coordinate with metals such as ruthenium, forming complexes with potential catalytic applications in reactions like dehydrogenation and amination arabjchem.org. The ability of related N-heterocyclic ligands, such as pyrazoles and terpyridines, to form stable and catalytically active complexes with a variety of transition metals is well-documented nih.govresearchgate.net.

Research on pyridazinone-based ligands has demonstrated their ability to form complexes with metals like Copper(II), Iron(II), and Zinc(II), which then exhibit catalytic activity in oxidation reactions researchgate.net. The aminoalcohol functional group is also a common feature in ligands designed for asymmetric catalysis. The combination of the pyridazine ring and the aminoalcohol group in this compound suggests its potential to form well-defined, stable coordination compounds with interesting catalytic properties. Future research may focus on synthesizing and characterizing its metal complexes and evaluating their efficacy in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Table 1: Examples of Pyridazine-Related Ligands in Coordination Chemistry and Catalysis

Ligand Type Metal Ion(s) Catalytic Application Reference(s)
Pyridazinone-based ligands Cu(II), Fe(II), Zn(II) Oxidation of catechol researchgate.net
Pyrazolyl-(2-indolyl)-pyridine Ruthenium(II) Dehydrogenation of alcohols and N-heterocycles arabjchem.org
2,2':6',2"-Terpyridine Various Transition Metals C-C bond formation, hydrofunctionalization nih.gov

Exploration in Materials Science

The unique electronic and structural properties of the pyridazine core in this compound open up avenues for its exploration in materials science. Pyridazine is noted for its relatively high positive heat of formation compared to other diazine isomers, which is a desirable characteristic for the development of high-energy density materials (HEDMs) rsc.org. The incorporation of the pyridazine ring into polymer backbones or as a component in energetic coordination polymers could lead to new materials with advanced energetic properties rsc.org.

Furthermore, the planar structure of the pyridazine ring facilitates π–π stacking interactions, which can promote dense and ordered crystal packing rsc.org. This property is crucial for controlling the solid-state structure of materials, which in turn influences their physical properties such as density and thermal stability.

In the realm of optical materials, fused N-heterocyclic systems related to pyridazine, such as pyrazolo[1,5-a]pyrimidines, have garnered significant interest for their photophysical properties mdpi.com. These compounds can exhibit fluorescence, making them candidates for applications in sensors, imaging agents, or organic light-emitting diodes (OLEDs). The this compound molecule could serve as a building block for larger conjugated systems or coordination polymers with tailored photophysical characteristics. Future work could involve synthesizing polymers or metal-organic frameworks (MOFs) incorporating this compound and investigating their thermal, optical, and electronic properties.

Role as Scaffold in Combinatorial Chemistry and Library Synthesis

One of the most significant applications of this compound is its use as a molecular scaffold in combinatorial chemistry. Combinatorial chemistry is a powerful technique used in drug discovery and materials science to rapidly synthesize a large number of different but structurally related molecules, known as a library units.it. This approach accelerates the discovery of new lead compounds with desired properties units.it.

A scaffold is a core molecular structure that is common to all compounds in a library mdpi.com. The this compound molecule is an ideal scaffold because it possesses a rigid pyridazine core and two reactive functional groups—the secondary amine and the primary alcohol. These functional groups serve as "diversity points" where different chemical building blocks can be attached through various chemical reactions. For example, the amino group can be acylated, alkylated, or used in condensation reactions, while the hydroxyl group can be esterified, etherified, or oxidized.

This versatility allows for the creation of large and diverse libraries of pyridazine derivatives. For instance, a combinatorial library based on a pyridazine scaffold was successfully used to identify potent inhibitors of phosphodiesterase 4 (PDE4) u-strasbg.fr. Similarly, fused heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine (B1248293) are recognized as "privileged scaffolds" for combinatorial library design in drug discovery mdpi.com. The systematic modification of the this compound scaffold can lead to the discovery of novel compounds with specific biological activities or material properties.

Table 2: Scaffolds in Combinatorial Library Synthesis

Scaffold Type Rationale for Use Example Application Reference(s)
Pyridazine Core structure for linking functional groups. Discovery of PDE4 inhibitors. u-strasbg.fr
Pyrazolo[1,5-a]pyrimidine Privileged scaffold with synthetic versatility. Antitumor drug discovery. mdpi.com
2-Amino-1,3-thiazine Structurally similar to pharmacologically active dihydropyrimidinones. Generation of functionalized libraries. units.it

Computational Design of Novel Pyridazinyl Amino Alcohol Analogs

Before the time-consuming and resource-intensive process of library synthesis and screening, computational chemistry methods are often employed to design and prioritize novel analogs. For a scaffold like this compound, computational tools can predict how structural modifications will affect its properties.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme u-strasbg.fr. By docking a virtual library of analogs based on the pyridazinyl amino alcohol scaffold into the active site of a target protein, researchers can identify which modifications are most likely to result in potent inhibitors u-strasbg.fracs.org.

Density Functional Theory (DFT) is another powerful tool used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules researchgate.net. DFT calculations can provide insights into the molecule's frontier molecular orbitals (FMOs), which are crucial for understanding its chemical reactivity researchgate.net. The molecular electrostatic potential (MEP) can be calculated to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack researchgate.net. These computational approaches allow for a rational, in silico design of novel pyridazinyl amino alcohol analogs with enhanced activity or specific properties, guiding subsequent synthetic efforts.

Table 3: Computational Methods in Analog Design

Computational Method Application Information Gained Reference(s)
Molecular Docking Predicts binding mode and affinity of ligands to a target protein. Prioritizes compounds for synthesis, structure-activity relationships. u-strasbg.fracs.org
Density Functional Theory (DFT) Calculates electronic structure and properties. Geometrical parameters, reactivity descriptors, spectroscopic properties. researchgate.net
Frontier Molecular Orbital (FMO) Analysis Examines the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). Predicts chemical reactivity and kinetic stability. researchgate.net

Synthetic Methodologies for Diverse Analogs

The generation of diverse analogs of this compound relies on the availability of robust and flexible synthetic methodologies. The pyridazine ring itself can be synthesized through various routes, often involving condensation reactions of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) scispace.com.

Once the core scaffold is obtained, a multitude of reactions can be employed to introduce diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are highly effective for attaching different aryl or alkyl groups to the pyridazine ring, provided a suitable handle like a halogen atom is present scispace.com.

The functional groups on the side chain offer further opportunities for modification. The secondary amine can undergo N-acylation or N-alkylation. The primary alcohol can be converted to other functional groups, such as an ether, ester, or an azide (B81097) for further "click" chemistry reactions. For example, the synthesis of imidazo[1,2-b]pyridazine (B131497) derivatives often starts with a 3-aminopyridazine (B1208633) which is then condensed with an α-haloketone to form the fused ring system nih.gov. Similarly, synthetic routes to pyrazole (B372694) derivatives with an aminoethyl side chain have been developed, which could be adapted for pyridazine analogs researchgate.net. The development of efficient one-pot or multi-component reactions would further streamline the synthesis of complex pyridazinyl amino alcohol analogs nih.gov.

Q & A

Q. What are the optimal synthetic routes for 2-[(Pyridazin-3-yl)amino]ethan-1-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution between pyridazine derivatives and ethanolamine precursors. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Catalysts : Copper(I) iodide improves efficiency in click chemistry-based routes (e.g., azide-alkyne cycloaddition) .
  • Temperature control : Reactions in aqueous media at 120°C minimize side products .
  • Purification : Column chromatography or recrystallization (e.g., DMF-EtOH mixtures) ensures high purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns via chemical shifts (e.g., pyridazine ring protons at δ 7.5–9.0 ppm) .
  • IR Spectroscopy : Identifies hydroxyl (≈3300 cm⁻¹) and amine (≈1600 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How does the solubility profile of this compound impact experimental design?

Methodological Answer: The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in non-polar solvents. For biological assays:

  • Use DMSO as a stock solvent (<5% v/v to avoid cytotoxicity).
  • For aqueous reactions, employ co-solvents like PEG-400 to enhance solubility .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of reactions involving this compound?

Methodological Answer: Regioselectivity in nucleophilic substitutions is governed by:

  • Electronic effects : Pyridazine’s electron-deficient C3 position directs amine group attachment .
  • Steric hindrance : Bulky substituents on pyridazine favor reactions at less hindered sites . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

Methodological Answer:

  • Nitrophenyl introduction : Enhances antimicrobial activity via electron-withdrawing effects .
  • Piperazine hybridization : Improves CNS penetration by increasing lipophilicity .
  • Triazole ring incorporation : Boosts anticancer activity through π-π stacking with target proteins .

Q. How should researchers address contradictory data in synthesis or bioactivity studies?

Methodological Answer:

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere for oxidation-sensitive intermediates) .
  • Batch analysis : Compare multiple synthetic batches via HPLC to identify impurity-driven discrepancies .
  • Bioassay validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity trends .

Q. What computational tools are effective for predicting target interactions of this compound?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Models binding to enzymes like acetylcholinesterase .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over time .
  • QSAR models : Correlate substituent electronegativity with antibacterial potency .

Q. What strategies mitigate degradation of this compound during storage or experiments?

Methodological Answer:

  • Storage : Use amber vials at –20°C under nitrogen to prevent oxidation .
  • Buffering : Maintain pH 6–7 in aqueous solutions to avoid hydrolysis .
  • Stabilizers : Add antioxidants like BHT (0.1% w/v) to organic stock solutions .

Q. How do structural features correlate with observed biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

  • Antimicrobial activity : Depends on nitro groups enhancing membrane permeability .
  • Anticancer activity : Linked to triazolopyridazine cores inhibiting topoisomerase II .
  • Neuroactivity : Ethanolamine moieties enable blood-brain barrier penetration .

Q. What advanced purification techniques resolve closely related impurities in this compound?

Methodological Answer:

  • Prep-HPLC : Use C18 columns with gradient elution (MeCN:H₂O + 0.1% TFA) .
  • Crystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for polymorph control .
  • Ion-exchange chromatography : Removes charged byproducts from amine-containing derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.